molecular formula C21H26N2O5S B11010955 trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11010955
M. Wt: 418.5 g/mol
InChI Key: YRDJRRYYYGBWBQ-UHFFFAOYSA-N
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Description

    trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure.

  • It contains a cyclohexane ring, a thiazole ring, and an acetylated amino group.
  • The “trans” configuration indicates that the substituents are on opposite sides of the cyclohexane ring.
  • This compound has potential applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

      Reaction Conditions: The specific conditions for synthesizing this compound may vary, but the Suzuki–Miyaura coupling typically occurs under mild conditions (room temperature or slightly elevated temperatures).

      Industrial Production: While industrial-scale production methods are not widely documented, research labs often employ the Suzuki–Miyaura coupling for small-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.

      Biology and Medicine: Its unique structure may have biological activity, making it relevant for drug discovery or bioconjugation.

  • Mechanism of Action

    • The exact mechanism of action for this compound would require further research.
    • It could interact with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds with the same structure.
    • you can compare it to related molecules based on the thiazole-acetyl-cyclohexane motif.

    Properties

    Molecular Formula

    C21H26N2O5S

    Molecular Weight

    418.5 g/mol

    IUPAC Name

    4-[[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

    InChI

    InChI=1S/C21H26N2O5S/c1-27-17-5-3-4-16(19(17)28-2)20-23-15(12-29-20)10-18(24)22-11-13-6-8-14(9-7-13)21(25)26/h3-5,12-14H,6-11H2,1-2H3,(H,22,24)(H,25,26)

    InChI Key

    YRDJRRYYYGBWBQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCC3CCC(CC3)C(=O)O

    Origin of Product

    United States

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